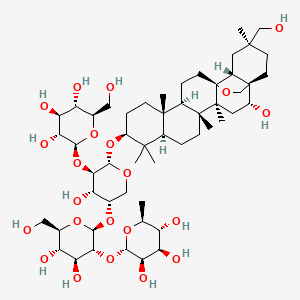

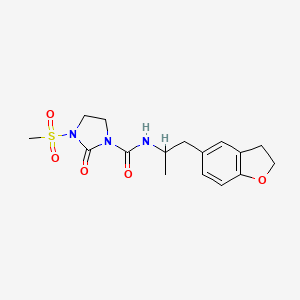

![molecular formula C15H16N2OS B2930707 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 312750-80-4](/img/structure/B2930707.png)

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the class of 4,5,6,7-tetrahydrobenzo[d]thiazol derivatives . These compounds have been studied for their potential biological activities, including their role as inhibitors of certain enzymes .

Synthesis Analysis

The synthesis of such compounds involves various chemical reactions. For instance, one method involves the reaction of different amines with methyl cyanoacetate . Another method involves the reaction of a compound with phenyl isothiocyanate and triethylamine in dichloromethane .Molecular Structure Analysis

The molecular structure of these compounds can be deduced from their spectroscopic data . For example, the 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule and their environment .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, they can react with succinic anhydride and DMF-DMA to form different derivatives . They can also react with other compounds to form new structures .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined from various analyses. For example, the melting point can be determined from thermal analysis . The IR spectrum can provide information about the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Benzothiazoles in Drug Discovery

Benzothiazoles are a versatile class of compounds widely explored in medicinal chemistry due to their broad spectrum of biological activities. Kamal et al. (2015) highlight the therapeutic potential of benzothiazoles, noting their applications as antimicrobial, analgesic, anti-inflammatory, and antidiabetic agents, with a particular focus on their role as antitumor agents. This underscores the relevance of benzothiazoles in developing chemotherapeutic agents, suggesting that derivatives such as N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide could be explored for similar applications (Kamal, Hussaini, & Malik, 2015).

Environmental Impact and Degradation

The occurrence, fate, and behavior of parabens in aquatic environments have been reviewed by Haman et al. (2015), providing insight into the environmental persistence and degradation of benzamide derivatives. While the study focuses on parabens, the methodologies and findings could be applicable to studying the environmental impact of structurally related compounds, including benzothiazole derivatives. This suggests potential research applications in assessing the environmental fate of this compound (Haman, Dauchy, Rosin, & Munoz, 2015).

Neurobiological Applications

The neurobiological properties of certain compounds, including their effects on neuronal excitability, neuroprotection, anxiety, and memory, have been explored. While specific studies on this compound are not available, the research on related azole compounds by Saganuwan (2020) indicates the potential for studying similar derivatives for their effects on the central nervous system. This could involve exploring the psychopharmacological applications and effects on cognitive functions of such compounds (Saganuwan, 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in various cellular processes, including cell growth, survival, and migration. It is often overexpressed in cancer cells, making it a promising target for anticancer therapies .

Mode of Action

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide interacts with the c-Met receptor, inhibiting its tyrosine kinase activity . This inhibition prevents the receptor from triggering the downstream signaling pathways that promote cell proliferation and survival. As a result, the compound can effectively suppress the growth of cancer cells .

Biochemical Pathways

By inhibiting the c-Met receptor, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and migration . The inhibition of these pathways leads to the suppression of cancer cell proliferation and survival .

Pharmacokinetics

In silico studies suggest that some derivatives of this compound have drug-like characteristics

Result of Action

The inhibition of the c-Met receptor by N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide results in the suppression of cancer cell proliferation and survival . This can lead to the shrinkage of tumors and potentially improve the prognosis of patients with cancers that overexpress the c-Met receptor .

Eigenschaften

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCDGDYAQHIVOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

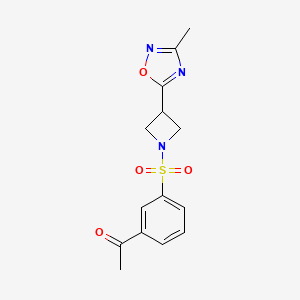

![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930626.png)

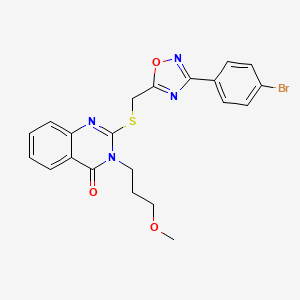

![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2930629.png)

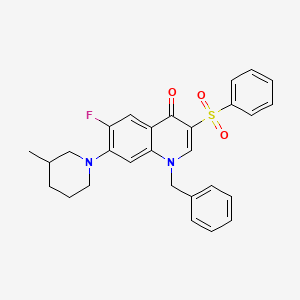

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2930637.png)

![1-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2930639.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2930641.png)

![(E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2930642.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]propanoate](/img/structure/B2930643.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2930645.png)